L-Glutamine-13C5,d5,15N2
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Overview
Description
L-Glutamine-13C5,d5,15N2, also known as L-Glutamic acid 5-amide-13C5,15N2,d5, is a stable isotope-labeled compound. It is a non-essential amino acid that is abundantly present in the human body and plays a crucial role in various metabolic processes. The compound is labeled with carbon-13, deuterium, and nitrogen-15, making it useful for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine-13C5,d5,15N2 involves the incorporation of stable isotopes into the L-Glutamine molecule. The process typically starts with the precursor molecules labeled with carbon-13, deuterium, and nitrogen-15. These precursors undergo a series of chemical reactions, including amidation and hydrogenation, to form the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine-13C5,d5,15N2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form glutamate and ammonia.
Reduction: It can be reduced to form other amino acid derivatives.
Substitution: The amide group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions
Major Products Formed
Oxidation: Glutamate and ammonia.
Reduction: Amino acid derivatives.
Substitution: Various substituted amino acids
Scientific Research Applications
L-Glutamine-13C5,d5,15N2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glutamine in various biochemical pathways.
Biology: Employed in studies of cellular metabolism and protein synthesis.
Medicine: Used in clinical research to understand the role of glutamine in disease states and to develop new therapeutic strategies.
Industry: Utilized in the production of isotopically labeled proteins and other biomolecules for research and diagnostic purposes
Mechanism of Action
L-Glutamine-13C5,d5,15N2 exerts its effects by participating in various metabolic pathways. It serves as a source of carbon and nitrogen for the synthesis of other biomolecules. The labeled isotopes allow researchers to track the compound’s movement and transformation within cells, providing insights into its role in cellular processes .
Comparison with Similar Compounds
Similar Compounds
L-Glutamine-13C5,15N2: Similar to L-Glutamine-13C5,d5,15N2 but without deuterium labeling.
L-Glutamine-13C5: Labeled only with carbon-13.
L-Glutamine-15N2: Labeled only with nitrogen-15
Uniqueness
This compound is unique due to its multiple stable isotope labels, which provide a more comprehensive understanding of its metabolic pathways compared to compounds labeled with a single isotope. This makes it particularly valuable in complex metabolic studies .
Properties
Molecular Formula |
C5H10N2O3 |
---|---|
Molecular Weight |
158.126 g/mol |
IUPAC Name |
(2S)-2,5-bis(15N)(azanyl)-2,3,3,4,4-pentadeuterio-5-oxo(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1,7+1 |
InChI Key |
ZDXPYRJPNDTMRX-GTWFMKDCSA-N |
Isomeric SMILES |
[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C](=O)[15NH2])[15NH2] |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.